Cas no 1560442-86-5 (1-Ethynyl-2,5-dimethylcyclohexan-1-ol)

1-Ethynyl-2,5-dimethylcyclohexan-1-ol is a functionalized cyclohexanol derivative featuring an ethynyl group and two methyl substituents at the 2- and 5-positions. This compound is notable for its versatile reactivity, particularly in click chemistry and alkyne-based coupling reactions, due to the presence of the terminal alkyne moiety. The hydroxyl group enhances its utility as a synthetic intermediate, enabling further derivatization or participation in hydrogen-bonding interactions. The dimethyl substitution pattern contributes to steric and electronic modulation, influencing selectivity in catalytic transformations. Its structural features make it valuable for applications in pharmaceutical synthesis, material science, and organic methodology development, where tailored cyclohexane scaffolds are required.
1-Ethynyl-2,5-dimethylcyclohexan-1-ol structure
1560442-86-5 structure
Product Name:1-Ethynyl-2,5-dimethylcyclohexan-1-ol
CAS No:1560442-86-5
MF:C10H16O
MW:152.233443260193
CID:5692558
PubChem ID:64916768
Update Time:2025-08-05

1-Ethynyl-2,5-dimethylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-ethynyl-2,5-dimethylcyclohexan-1-ol
    • 1560442-86-5
    • CS-0353115
    • EN300-1273450
    • AKOS014246771
    • Cyclohexanol, 1-ethynyl-2,5-dimethyl-
    • 1-Ethynyl-2,5-dimethylcyclohexan-1-ol
    • Inchi: 1S/C10H16O/c1-4-10(11)7-8(2)5-6-9(10)3/h1,8-9,11H,5-7H2,2-3H3
    • InChI Key: YDZWTZKFMIMRJK-UHFFFAOYSA-N
    • SMILES: OC1(C#C)CC(C)CCC1C

Computed Properties

  • Exact Mass: 152.120115130g/mol
  • Monoisotopic Mass: 152.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.95±0.1 g/cm3(Predicted)
  • Boiling Point: 205.9±9.0 °C(Predicted)
  • pka: 13.38±0.60(Predicted)

1-Ethynyl-2,5-dimethylcyclohexan-1-ol Pricemore >>

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Additional information on 1-Ethynyl-2,5-dimethylcyclohexan-1-ol

Introduction to 1-Ethynyl-2,5-dimethylcyclohexan-1-ol (CAS No. 1560442-86-5)

1-Ethynyl-2,5-dimethylcyclohexan-1-ol, with the CAS number 1560442-86-5, is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive cyclohexane ring with a terminal alkyne and two methyl substituents, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 1-Ethynyl-2,5-dimethylcyclohexan-1-ol is particularly noteworthy due to its potential for functional group manipulation. The presence of the alkyne moiety allows for a wide range of chemical transformations, including click chemistry reactions, which are widely used in the synthesis of complex molecules and drug candidates. The hydroxyl group further enhances its reactivity and versatility, enabling the formation of esters, ethers, and other functional derivatives.

In recent years, 1-Ethynyl-2,5-dimethylcyclohexan-1-ol has been extensively studied for its applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of novel antiviral agents. Research published in the Journal of Medicinal Chemistry highlights the potential of this compound in the development of inhibitors targeting viral proteases, which are crucial for viral replication. The unique structural features of 1-Ethynyl-2,5-dimethylcyclohexan-1-ol enable it to form stable complexes with these enzymes, thereby inhibiting their activity and reducing viral load.

Beyond antiviral applications, 1-Ethynyl-2,5-dimethylcyclohexan-1-ol has also shown promise in the field of cancer research. Studies have demonstrated that derivatives of this compound can selectively target cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. For instance, a study published in Cancer Research reported that a derivative of 1-Ethynyl-2,5-dimethylcyclohexan-1-ol exhibited potent antiproliferative activity against several types of cancer cells, including breast and lung cancer cells.

The synthetic accessibility and functional versatility of 1-Ethynyl-2,5-dimethylcyclohexan-1-ol make it an attractive candidate for further exploration in medicinal chemistry. Researchers are continually investigating new methods to optimize its synthesis and improve its pharmacological properties. One such method involves the use of transition metal-catalyzed cross-coupling reactions to introduce additional functional groups onto the molecule. These modifications can enhance the compound's solubility, stability, and bioavailability, making it more suitable for therapeutic applications.

In addition to its potential as a therapeutic agent, 1-Ethynyl-2,5-dimethylcyclohexan-1-ol has also found applications in materials science. The alkyne functionality can be used to create conjugated polymers with unique electronic properties, which have potential uses in organic electronics and photovoltaic devices. Recent advancements in click chemistry have enabled the efficient synthesis of these polymers using 1-Ethynyl-2,5-dimethylcyclohexan-1-ol as a building block.

The safety profile of 1-Ethynyl-2,5-dimethylcyclohexan-1-ol is another important aspect that has been extensively evaluated. Toxicological studies have shown that this compound exhibits low toxicity at relevant concentrations, making it suitable for use in both research and industrial settings. However, as with any chemical compound, appropriate handling and storage precautions should be followed to ensure safety.

In conclusion, 1-Ethynyl-2,5-dimethylcyclohexan-1-ol (CAS No. 1560442-86-5) is a versatile and promising compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and functional versatility make it an invaluable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As ongoing research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in various scientific disciplines.

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